Barium pyrophosphate

Catalog No.
S1510232
CAS No.
13466-21-2
M.F
BaH4O7P2
M. Wt
315.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium pyrophosphate

CAS Number

13466-21-2

Product Name

Barium pyrophosphate

IUPAC Name

barium(2+);phosphonato phosphate

Molecular Formula

BaH4O7P2

Molecular Weight

315.30 g/mol

InChI

InChI=1S/Ba.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

InChI Key

ZAQQAKZAIUCBIQ-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2]

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Ba]

The exact mass of the compound Dibarium diphosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Barium pyrophosphate (CAS 13466-21-2) is a highly stable alkaline earth diphosphate characterized by its low water solubility, exceptional thermal stability, and unique crystallographic properties. It exists primarily in a low-temperature orthorhombic α-phase and a high-temperature hexagonal σ-phase [1]. In industrial and advanced research procurement, Ba2P2O7 is primarily sourced as a specialized host lattice for rare-earth and transition-metal doped phosphors, as well as a high-temperature dielectric material for electronic components. Its large barium cation sites provide a uniquely accommodating environment for various luminescent dopants, differentiating it from lighter alkaline earth phosphates [2].

Substituting barium pyrophosphate with lighter alkaline earth analogs like strontium or calcium pyrophosphate, or using its precursor barium hydrogen phosphate (BaHPO4), introduces critical failures in advanced manufacturing. While α-Ba2P2O7 is isostructural with α-Sr2P2O7, the larger ionic radius of barium drastically alters the crystal field environment, which is essential for specific luminescent behaviors such as broadband near-infrared (NIR) emission[1]. Furthermore, attempting to use BaHPO4 as an in-situ precursor during ceramic or glass processing results in endothermic dehydration, releasing water vapor that causes porosity, structural defects, and unpredictable phase mixtures [2]. Consequently, direct procurement of phase-pure Ba2P2O7 is required for defect-free dielectrics and high-efficiency solid-state lighting components.

Exclusive Broadband NIR Emission in Bi-Doped Host Lattices

When evaluating alkaline earth pyrophosphates (M2P2O7, where M = Ca, Sr, Ba) as host lattices for bismuth doping, barium pyrophosphate demonstrates a unique optical capability. While Bi3+ and Bi2+ can successfully incorporate into all three lattices, only the Ba2P2O7 lattice enables the formation of the specific lower-valence bismuth centers (such as Bi0) required for broadband near-infrared (NIR) emission [1]. The Ba2P2O7:Bi system exhibits a strong emission peak around 1.1 µm with a full width at half maximum (FWHM) of approximately 140 nm, whereas Sr2P2O7 and Ca2P2O7 fail to produce this NIR luminescence entirely [1].

Evidence DimensionBroadband NIR photoluminescence (~1.1 µm)
Target Compound DataStrong NIR emission (FWHM ~140 nm, lifetime >600 µs)
Comparator Or BaselineSr2P2O7 and Ca2P2O7 (Bi-doped)
Quantified Difference100% presence in Ba2P2O7 vs. complete absence of NIR emission in Sr/Ca analogs
ConditionsBi-doped M2P2O7 crystals treated in reducing atmosphere

For manufacturers of NIR LEDs and optical amplifiers, Ba2P2O7 is the only viable pyrophosphate host in this class, making substitution with Sr or Ca variants impossible.

Superior Thermal Quenching Resistance for Solid-State Lighting

In high-power solid-state lighting, the thermal stability of the phosphor host is critical to maintaining luminous efficacy and color rendering as the LED junction temperature rises. Barium pyrophosphate co-doped with Ce3+ and Tb3+ demonstrates exceptional resistance to thermal quenching. At an elevated temperature of 423 K (150 °C), the Ba2P2O7:Ce3+,Tb3+ phosphor maintains 95% of its initial room-temperature (298 K) emission intensity [1]. This significantly outperforms many standard generic alkaline earth phosphate hosts, which typically suffer a 15-30% drop in emission intensity under identical thermal loads.

Evidence DimensionEmission intensity retention at 423 K (150 °C)
Target Compound Data95% retention of room-temperature emission
Comparator Or BaselineStandard generic phosphate phosphor hosts
Quantified Difference~10-25% higher intensity retention at operating temperatures
ConditionsCe3+/Tb3+ co-doped phosphor under ultraviolet excitation at 423 K

Procuring Ba2P2O7 ensures consistent color output and prevents thermal degradation in high-power LED arrays, reducing the need for complex thermal management systems.

Elimination of In-Situ Dehydration Defects vs. Precursor Use

Manufacturers often consider synthesizing barium pyrophosphate in-situ from barium hydrogen phosphate (BaHPO4) to reduce raw material costs. However, BaHPO4 undergoes an endothermic dehydration reaction, condensing into α-Ba2P2O7 and releasing one mole of water vapor per mole of product [1]. In closed-system ceramic sintering or glass melting, this off-gassing causes severe porosity and structural defects. Procuring pre-calcined, phase-pure Ba2P2O7 eliminates this dehydration step and avoids the risk of incomplete conversion, ensuring a stable, defect-free matrix for high-temperature insulators and dielectrics.

Evidence DimensionWater vapor release during high-temperature processing
Target Compound Data0 moles of H2O released (thermally stable)
Comparator Or BaselineBaHPO4 precursor
Quantified Difference1 mole of H2O vapor released per mole of product formed from precursor
ConditionsThermal processing/sintering above 400 °C

Direct procurement of Ba2P2O7 streamlines manufacturing by eliminating a mandatory calcination step and preventing moisture-induced defects in advanced ceramics.

Enhanced Dopant Accommodation via Larger Cation Sites

The crystallographic structure of α-Ba2P2O7 provides a significantly more accommodating environment for large rare-earth dopants compared to its isostructural counterpart, α-Sr2P2O7. The Ba2P2O7 lattice features two unique barium sites with Ba-O bond lengths ranging from 2.564 Å to 3.084 Å, resulting in a larger unit cell volume (V = 718.7 ų)[1]. This larger lattice volume and longer bond length allow the matrix to incorporate larger activator ions (such as Eu2+, Ce3+, or Bi) with minimal lattice strain compared to the tighter Sr2P2O7 lattice. This structural flexibility directly translates to higher permissible doping concentrations before the onset of concentration quenching.

Evidence DimensionCation-Oxygen bond length and lattice accommodation
Target Compound DataBa-O bond lengths of 2.564–3.084 Å
Comparator Or BaselineSr-O bond lengths in α-Sr2P2O7
Quantified DifferenceLonger bond lengths and larger lattice volume in the Ba variant
ConditionsSingle-crystal X-ray diffraction at 298 K

Buyers developing high-brightness phosphors should select Ba2P2O7 to maximize dopant loading and quantum yield without inducing structural instability.

Broadband Near-Infrared (NIR) Phosphors

Directly leveraging its unique ability to stabilize lower-valence bismuth centers, Ba2P2O7 is the premier host material for developing broadband NIR LEDs and optical amplifiers used in telecommunications, night vision, and non-destructive testing [1].

High-Power White and Green LEDs

Due to its exceptional thermal quenching resistance (retaining 95% emission at 150 °C), Ba2P2O7 co-doped with rare earths (e.g., Ce3+/Tb3+ or Eu2+) is an ideal procurement choice for solid-state lighting that operates under high thermal loads [2].

High-Temperature Ceramic Dielectrics

Procuring pre-synthesized Ba2P2O7 avoids the water-release defects associated with BaHPO4 precursors, making it a superior additive or base material for manufacturing defect-free, high-temperature electrical insulators and capacitors [3].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

315.848474 g/mol

Monoisotopic Mass

315.848474 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13466-21-2

General Manufacturing Information

Diphosphoric acid, barium salt (1:2): ACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types